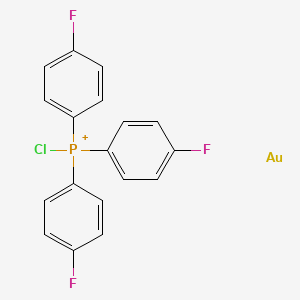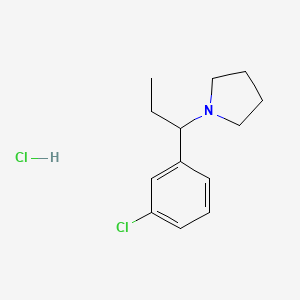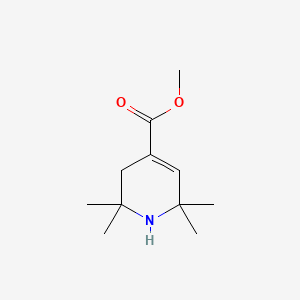
Cyclononadecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclononadecanone is a macrocyclic ketone with the chemical formula C19H36O It is a large-ring compound that is often used in the fragrance industry due to its musky odor
Méthodes De Préparation
Cyclononadecanone can be synthesized through several methods. One common synthetic route involves the dehydroxylation of acyloin. For example, a solution of acyloin in dry dichloromethane can be treated with trimethylsilyl iodide to yield this compound . Industrial production methods often involve the use of vegetable oils as raw materials, which are subjected to ozonization and reduction reactions, followed by cyclization and separation processes .
Analyse Des Réactions Chimiques
Cyclononadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cyclononadecanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other macrocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance industry due to its musky odor.
Mécanisme D'action
The mechanism of action of cyclononadecanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Its potential antitumor effects could be related to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Cyclononadecanone can be compared with other macrocyclic ketones such as cyclopentadecanone and cycloheptadecanone. These compounds share similar structural features but differ in ring size and specific chemical properties. This compound is unique due to its larger ring size, which can influence its reactivity and interaction with biological targets.
Similar compounds include:
- Cyclopentadecanone
- Cycloheptadecanone
- Cyclododecanone
Propriétés
Numéro CAS |
6907-38-6 |
|---|---|
Formule moléculaire |
C19H36O |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
cyclononadecanone |
InChI |
InChI=1S/C19H36O/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-19/h1-18H2 |
Clé InChI |
WCBYKNQJGAGAKS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCC(=O)CCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)











